tert-Butyl hydrogen carbonate

Catalog No.
S1919372
CAS No.
51300-90-4
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl hydrogen carbonate

CAS Number

51300-90-4

Product Name

tert-Butyl hydrogen carbonate

IUPAC Name

tert-butyl hydrogen carbonate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-5(2,3)8-4(6)7/h1-3H3,(H,6,7)

InChI Key

XKXIQBVKMABYQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)O

tert-Butyl hydrogen carbonate (CAS 51300-90-4), structurally defined as the mono-tert-butyl ester of carbonic acid, is a critical analytical and synthetic compound primarily utilized in pharmaceutical quality control and advanced organic synthesis. In industrial procurement, it is predominantly recognized as Picaridin Related Compound 1 (or Picaridin Impurity 1), serving as an indispensable reference standard for the regulatory compliance of the active pharmaceutical ingredient (API) Picaridin. Beyond its vital role in analytical method validation (AMV) and traceability against USP and EP pharmacopeial standards , it also functions as a transient intermediate in tert-butoxycarbonyl (Boc) protection and dearomatization chemistries, where its specific decomposition kinetics into tert-butanol and carbon dioxide drive reaction completion [1]. Buyers prioritize this exact compound to ensure precise chromatographic calibration, rigorous impurity profiling, and accurate mechanistic modeling in both commercial manufacturing and laboratory research.

In regulatory quality control and method validation, substituting tert-butyl hydrogen carbonate with generic carbonates or related API impurities is analytically and legally unviable. Each pharmacopeial standard in the Picaridin manufacturing process—such as Picaridin Related Compound 2 (di-sec-butyl dicarbonate) or Related Compound 3 (butan-2-yl carbonochloridate)—possesses a distinctly different molecular weight, ionization profile, and chromatographic retention time . Utilizing a surrogate material fails to meet the strict traceability requirements mandated by USP and EP guidelines for quantifying this specific tert-butyl-based impurity . Furthermore, in synthetic mechanistic studies, replacing the free acid with stable salts (e.g., potassium tert-butyl carbonate) fundamentally alters the thermodynamic driving force of the reaction, as the stable salts do not undergo the spontaneous base-catalyzed decomposition into carbon dioxide and tert-butanol required to complete Boc-mediated aromatization sequences [1].

Regulatory Specificity in Picaridin API Quality Control

In the quality control of Picaridin (Icaridin), tert-butyl hydrogen carbonate serves as the exact reference standard for Picaridin Related Compound 1. Unlike Picaridin Related Compound 2 (di-sec-butyl dicarbonate, MW 218.25) or Related Compound 3 (butan-2-yl carbonochloridate, MW 136.58), tert-butyl hydrogen carbonate (MW 118.13) provides the exact mass and chromatographic retention required to quantify this specific process impurity . Procurement of the exact CAS 51300-90-4 standard ensures compliance with USP and EP guidelines for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) .

Evidence DimensionMolecular Weight and Analytical Specificity
Target Compound Datatert-Butyl hydrogen carbonate (MW 118.13 g/mol) for Related Compound 1 quantification
Comparator Or BaselineDi-sec-butyl dicarbonate (MW 218.25 g/mol) or butan-2-yl carbonochloridate (MW 136.58 g/mol)
Quantified Difference100% specific mass-to-charge (m/z) differentiation in LC-MS/HPLC assays
ConditionsAnalytical method validation (AMV) for Picaridin API

Procuring the exact impurity standard is legally and technically required to pass USP/EP regulatory audits for Picaridin formulation.

Reaction Driving Force in Boc2O-Mediated Dearomatization

In the direct C4 halogenation of isoquinolines via a Boc2O-mediated dearomatization strategy, tert-butyl hydrogen carbonate is generated as a critical transient intermediate following the cleavage of the N-acyliminium ion. Compared to stable carbonate salts (like potassium tert-butyl carbonate), the free tert-butyl hydrogen carbonate undergoes specific base-catalyzed decomposition into tert-butyl alcohol and CO2, driving the reaction forward to yield 4-halogenated isoquinolines in 56–84% yields[1]. Tracking this specific intermediate is essential for validating the non-radical mechanism of the dearomatization process.

Evidence DimensionDecomposition Kinetics and Reaction Yield
Target Compound DataFree tert-butyl hydrogen carbonate (spontaneously decomposes to t-BuOH and CO2 under base treatment)
Comparator Or BaselinePotassium tert-butyl carbonate (stable salt, resists decarboxylative aromatization)
Quantified DifferenceEnables 56–84% yield of 4-substituted isoquinolines via irreversible decomposition
ConditionsBoc2O-mediated dearomatization of isoquinolines in THF at 50 °C

Understanding and modeling the exact decomposition pathway of this intermediate is critical for optimizing yields in Boc-mediated API synthesis.

Baseline Calibration for Carbonate Cleavage Pathways

As a mono-alkyl carbonate, tert-butyl hydrogen carbonate provides a precise baseline for calibrating mass spectrometers and FTIR instruments for carbonate cleavage signatures. When compared to the parent Boc2O (di-tert-butyl dicarbonate), which exhibits complex dual-cleavage pathways, tert-butyl hydrogen carbonate offers a simplified, single-step decarboxylation profile [1]. This makes it a highly specific standard for Structure Elucidation Reports (SER), allowing analysts to isolate the specific spectral signatures of the mono-carbonate moiety without interference from anhydride-like linkages .

Evidence DimensionSpectral Complexity and Cleavage Profiling
Target Compound DataSingle-step decarboxylation signature (mono-carbonate)
Comparator Or BaselineBoc2O (di-tert-butyl dicarbonate) exhibiting complex dual-cleavage pathways
Quantified DifferenceEliminates overlapping anhydride-like spectral artifacts in baseline calibration
ConditionsFTIR and LC-MS structural elucidation assays

Procuring the mono-carbonate simplifies instrument calibration for detecting Boc-deprotection intermediates in complex pharmaceutical mixtures.

Pharmacopeial Impurity Profiling for Picaridin (Icaridin)

Essential as the exact USP/EP reference standard (Related Compound 1) for quantifying process impurities during the commercial manufacturing and quality control of the insect repellent Picaridin .

Analytical Method Validation (AMV) for Regulatory Submissions

Used by pharmaceutical laboratories to validate HPLC and LC-MS methods, ensuring accurate limits of detection (LOD) and limits of quantification (LOQ) for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) .

Mechanistic Studies of Boc-Protection and Dearomatization

Utilized as a reference material to track reaction kinetics, intermediate formation, and decomposition pathways (into tert-butanol and CO2) in advanced organic synthesis, such as the C4-halogenation of isoquinolines [1].

Mass Spectrometry and FTIR Structural Elucidation

Serves as a simplified mono-carbonate baseline standard for calibrating analytical instruments to detect specific carbonate cleavage signatures, supporting the generation of accurate Structure Elucidation Reports (SER) .

XLogP3

1.2

Other CAS

51300-90-4

Wikipedia

Tert-butyl hydrogen carbonate

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